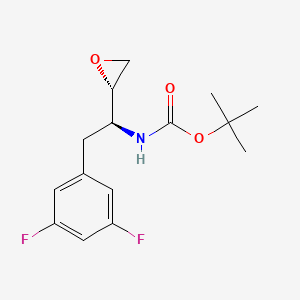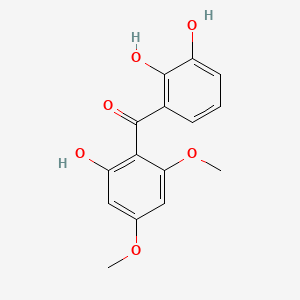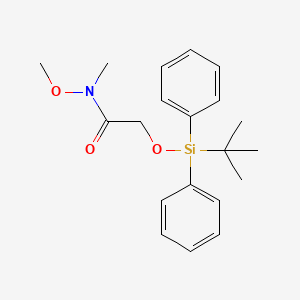
2-(3-Methylbenzoyl)pyridin
Übersicht
Beschreibung
2-(3-Methylbenzoyl)pyridine is a compound that can be inferred to have a pyridine moiety substituted with a 3-methylbenzoyl group. While the specific compound is not directly studied in the provided papers, related compounds with pyridine units and benzoyl substituents are frequently explored due to their interesting chemical properties and potential applications in materials science, particularly in the synthesis of polyimides and other polymers .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting with pyridine derivatives. For instance, 2,6-Bis(3-aminobenzoyl)pyridine (BABP) is synthesized through a Friedel–Crafts acylation, nitration, and subsequent reduction steps . Another related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, is synthesized from a nitro displacement reaction followed by acidic hydrolysis and cyclodehydration . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired pyridine-containing compounds.
Molecular Structure Analysis
The molecular structures of pyridine derivatives are characterized using various analytical techniques such as FT-IR, NMR, MS, and X-ray diffraction . For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined to have planar pyridine and phenyl rings with a slight torsional deflection . These studies provide insights into the conformation and electronic structure of the molecules, which are crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. For instance, β-lactam carbenes react with 2-pyridyl isonitriles to produce imidazo[1,2-a]pyridines, which can serve as fluorescent probes . The reactivity of these compounds is influenced by the presence of the pyridine unit, which can engage in coordination with metals and other interactions, thereby enabling the synthesis of complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-containing compounds are often tailored for specific applications. Polyimides derived from pyridine-based monomers exhibit high thermal stability, good mechanical properties, and low dielectric constants, making them suitable for electronic applications . The solubility and viscosity of these polymers can be adjusted by modifying the pyridine-containing monomers, which affects the processing and final properties of the materials .
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und industrielle Verwendung
“2-(3-Methylbenzoyl)pyridin” ist eine einzigartige aromatische Verbindung mit der CAS-Nummer: 59576-24-8 . Es hat ein Molekulargewicht von 197,24 und wird häufig industriell eingesetzt . Es zeichnet sich durch seine Basizität, Wasserlöslichkeit, Stabilität und Fähigkeit zur Bildung von Wasserstoffbrückenbindungen aus .
Rolle in der pharmazeutischen Chemie
Pyridin-Einheiten, wie die in “this compound”, sind in vielen Medikamenten und Pestiziden vorhanden . Sie werden häufig in Medikamenten verwendet, da sie eine kleine Molekülgröße haben .
Bioisoster in der Wirkstoffentwicklung
Pyridinringe können als Bioisostere von Aminen, Amiden, heterocyclischen Ringen, die Stickstoffatome enthalten, und Benzolringen fungieren . Ihr Ersatz durch Pyridin-Einheiten ist wichtig bei der Entdeckung von Medikamenten .
Entwicklung von BACE1-Inhibitoren
“this compound” wurde bei der Entwicklung von β-Sekretase-Inhibitoren zur Behandlung der Alzheimer-Krankheit verwendet . Diese Inhibitoren sollen die Bildung des Amyloid-β (Aβ)-Peptids verhindern, dem Hauptbestandteil der senilen Plaques, die im Gehirn von AD-Patienten gefunden werden .
Rolle bei der Behandlung von Sodbrennen und Magengeschwüren
Verbindungen mit einem Pyridinring, wie “this compound”, können als Bioisostere des Imidazolrings fungieren . Diese Eigenschaft macht sie nützlich bei der Entwicklung von H2-Rezeptor-Antagonisten, die zur Behandlung von Sodbrennen und Magengeschwüren eingesetzt werden .
Einsatz in Fluoreszenz-Sonden
Eine neue Fluoreszenzsonde wurde aus der Schiff-Base 2-(Pyridin-2-ylmethylen)-phenoxyanilin entwickelt, die “this compound” ähnelt . Diese Sonde wurde zur selektiven Detektion von Cd +2-Ionen verwendet .
Safety and Hazards
Zukünftige Richtungen
The synthesis of 2-methylpyridines, which are structurally similar to 2-(3-Methylbenzoyl)pyridine, has been improved using a continuous flow method . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This suggests that similar improvements could be made in the synthesis of 2-(3-Methylbenzoyl)pyridine.
Eigenschaften
IUPAC Name |
(3-methylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-5-4-6-11(9-10)13(15)12-7-2-3-8-14-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPRZBNXNHEPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443385 | |
| Record name | 2-(3-METHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59576-24-8 | |
| Record name | 2-(3-METHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)
![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)











![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)